molecular formula C15H15ClN2O2S B2596287 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride CAS No. 2034528-67-9

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride

Cat. No.: B2596287
CAS No.: 2034528-67-9
M. Wt: 322.81
InChI Key: FFCHBOUPBJOCFU-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Substitution Reactions: The furan and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the thiazole ring or the aromatic rings.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-3-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-3-yl)-N-phenylthiazol-2-amine: Lacks the methoxy and methyl groups.

    4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine: Lacks the methyl group.

Uniqueness

The presence of both methoxy and methyl groups in 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S.ClH/c1-10-7-12(18-2)3-4-13(10)16-15-17-14(9-20-15)11-5-6-19-8-11;/h3-9H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCHBOUPBJOCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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